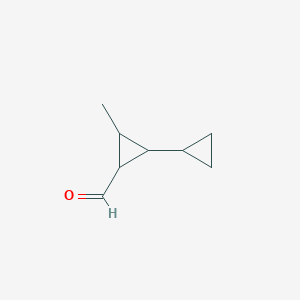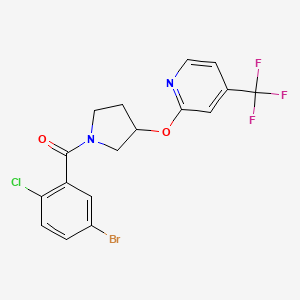![molecular formula C19H19NO2 B2470186 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 1242817-98-6](/img/structure/B2470186.png)
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid is a structurally intricate molecule characterized by its fused polycyclic framework. This complex structure comprises multiple ring systems, including cyclopenta and pyrido components, contributing to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid typically involves multi-step organic reactions. The key steps often include:
Formation of the Polycyclic Framework: This stage utilizes intramolecular cyclization reactions, often starting from simple precursors like substituted cyclopentenes and pyridines.
Hydrogenation: The polycyclic intermediates are subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) under elevated pressures and temperatures to achieve the saturated hydrocarbon framework.
Carboxylation: Introduction of the carboxylic acid group generally involves reactions like the Grignard reaction or the use of carboxylating agents such as carbon dioxide under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-throughput synthesis techniques are often employed to streamline the process. Automation and real-time monitoring systems are integrated to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges within its polycyclic structure, using agents like KMnO4 or CrO3.
Reduction: Reductive transformations, such as hydrogenation or the use of sodium borohydride (NaBH4), can modify functional groups or further reduce unsaturated intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions adjacent to nitrogen atoms in the pyridine ring, under controlled conditions using halides or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd, NaBH4
Substitution: Alkyl halides, nucleophiles (NH3, OH⁻)
Major Products
The major products of these reactions depend on the specific pathways and conditions employed. For instance, oxidation can yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Scientific Research Applications
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid has diverse applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It also serves as a template in developing polycyclic aromatic hydrocarbons (PAHs).
Biology: Investigated for its potential as a ligand in binding studies, particularly with proteins and DNA. Its structural mimicry of biological molecules makes it a useful tool in molecular biology.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for interactions with various biological targets.
Industry: Employed in the synthesis of advanced materials and polymers due to its rigid polycyclic framework, which can impart desirable mechanical and thermal properties.
Mechanism of Action
The compound's mechanism of action is intricately tied to its interaction with molecular targets. Its polycyclic framework allows it to intercalate into biological molecules like DNA, potentially disrupting replication and transcription processes. Additionally, it can act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites, influencing enzymatic pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares a partially similar ring structure but lacks the extended polycyclic framework.
Cyclopenta[c]quinoline: Also features fused rings but with different heteroatoms and functional groups.
Octahydroisoquinoline: Another polycyclic compound with hydrogenated rings, but different in the arrangement of the fused rings and substituents.
Uniqueness
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid stands out due to its intricate ring system, which provides unique steric and electronic properties. This makes it highly versatile in various chemical transformations and biological interactions, setting it apart from simpler polycyclic compounds.
Properties
IUPAC Name |
1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-6,8,10,12(19),14-pentaene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22)16-8-7-15-13-5-1-3-11(13)9-20-10-12-4-2-6-14(12)17(16)18(15)20/h1,5-8,11-13H,2-4,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQBZXACGKOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CC4CC=CC4C5=C3C(=C(C=C5)C(=O)O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
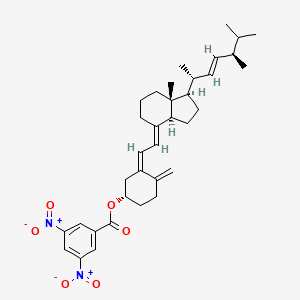
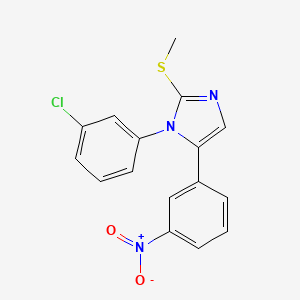
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2470109.png)
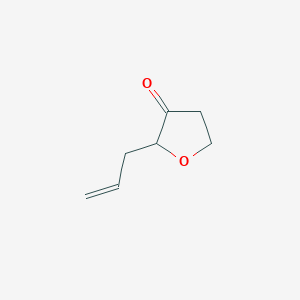
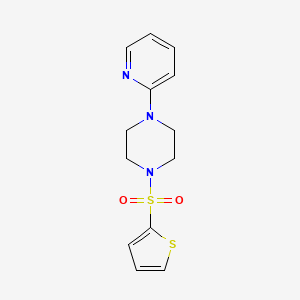
![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2470114.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)
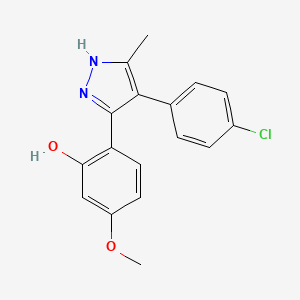
![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)
